![molecular formula C10H9N4NaO6 B3116141 Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate CAS No. 214211-69-5](/img/structure/B3116141.png)
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate
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Overview
Description
Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate is a chemical compound with the molecular formula C10H9N4NaO6 . It is a derivative of nitro compounds, which are an important class of nitrogen derivatives .
Synthesis Analysis
The synthesis of such compounds often involves the use of nitro compounds, which can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Additionally, sodium carboxymethyl groups can be chemically grafted to nitrocellulose molecular chains by a reaction of denitration and following etherification .Molecular Structure Analysis
The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
The chemical reactions involving nitro compounds can be complex. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical And Chemical Properties Analysis
Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
- DNPDA is a caged NO donor, releasing NO upon irradiation. Researchers use it to deliver NO into intracellular compartments on a microsecond timescale .
- In certain organic reactions, DNPDA acts as a catalyst. It finds applications in ion sensors, optical indicators, and analytical reagents .
Photolabile Nitric Oxide (NO) Donor
Organic Synthesis Catalyst
properties
IUPAC Name |
sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6.Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPYRFCJPGCTJY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)O)N=O)N(CC(=O)[O-])N=O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N4NaO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433949 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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